

# Atropisomerism: A Comparative Guide to Substituted Biphenyls and Other Chiral Compounds

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## Compound of Interest

Compound Name: 2-(Trifluoroacetyl)biphenyl

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Atropisomerism, a unique form of axial chirality arising from restricted rotation around a single bond, has garnered significant attention in medicinal chemistry and materials science.<sup>[1]</sup> Unlike traditional point chirality, the stereochemical stability of atropisomers is dictated by the rotational energy barrier, which can range from readily interconvertible to configurationally stable enantiomers.<sup>[1]</sup> This guide provides a comparative analysis of atropisomerism in classic substituted biphenyls versus other increasingly important classes of chiral compounds, supported by experimental data and detailed methodologies.

## Classification of Atropisomers

Atropisomers are broadly classified based on their rotational half-life ( $t_{1/2}$ ) at a given temperature, which is directly related to the free energy of activation for rotation ( $\Delta G^\ddagger$ ). A common classification system is as follows:

- Class 1: Low rotational barrier ( $\Delta G^\ddagger < 20$  kcal/mol), rapidly interconverting at room temperature ( $t_{1/2} < 10$  s). These are typically not considered true atropisomers as they cannot be isolated.<sup>[2]</sup>
- Class 2: Intermediate rotational barrier ( $20$  kcal/mol  $< \Delta G^\ddagger < 28$  kcal/mol), separable but may racemize under certain conditions ( $10$  s  $< t_{1/2} < 4.5$  years).<sup>[2]</sup>

- Class 3: High rotational barrier ( $\Delta G^\ddagger > 28$  kcal/mol), configurationally stable at room temperature ( $t_{1/2} > 4.5$  years).[\[1\]](#)[\[2\]](#)

## Data Presentation: Rotational Energy Barriers and Half-Lives

The following tables summarize the rotational energy barriers ( $\Delta G^\ddagger$ ) and, where available, the corresponding half-lives ( $t_{1/2}$ ) for racemization of various substituted biphenyls and other non-biaryl atropisomers. These values are highly dependent on the steric bulk of the ortho-substituents and the nature of the rotating bond.

Table 1: Rotational Barriers in Substituted Biphenyls

| Compound                        | Ortho-Substituents                  | $\Delta G^\ddagger$ (kcal/mol) | Half-life ( $t_{1/2}$ ) at 298 K | Reference(s)        |
|---------------------------------|-------------------------------------|--------------------------------|----------------------------------|---------------------|
| 2,2'-Dimethylbiphenyl           | -CH <sub>3</sub> , -CH <sub>3</sub> | ~18                            | Minutes                          | <a href="#">[3]</a> |
| 2,2'-Diiodobiphenyl             | -I, -I                              | 21.3                           | ~1 hour                          | <a href="#">[3]</a> |
| 6,6'-Dinitro-2,2'-diphenic acid | -NO <sub>2</sub> , -COOH            | >30                            | Years                            | <a href="#">[1]</a> |
| BINOL (1,1'-Bi-2-naphthol)      | Fused Ring System                   | ~36                            | ~2 million years                 | <a href="#">[1]</a> |

Table 2: Rotational Barriers in Non-Biaryl Atropisomers

| Compound Class                              | Example Compound                             | Rotating Bond | $\Delta G^\ddagger$ (kcal/mol) | Half-life ( $t_{1/2}$ ) at 298 K | Reference(s) |
|---|--|---------------|--------------------------------|----------------------------------|--------------|
| N-Aryl Anilides                             | N-(2-tert-butylphenyl)-N-methylformamide     | C-N           | 23.4                           | ~1.5 hours                       | [4]          |
| N-(2,6-diisopropylphenyl)-N-methylacetamide | C-N  | >25           | >1 day                         | [4]                              |              |
| Diaryl Ethers                               | 2,6-Di-tert-butyl-2',6'-dimethylphenyl ether | C-O           | >30                            | Years                            | [5]          |
| Diaryl amines                               | N-(2,4,6-tri-tert-butylphenyl)aniline        | C-N           | 21.7                           | ~1 hour                          | [6]          |
| N-(2-tert-butylphenyl)-1-naphthylamine      | C-N  | 31.1          | >100 years                     | [6]                              |              |

## Experimental Protocols

Accurate determination of rotational energy barriers is crucial for the classification and development of atropisomeric compounds. The following are detailed methodologies for commonly employed experimental techniques.

# Dynamic Nuclear Magnetic Resonance (DNMR)

## Spectroscopy

Principle: DNMR is used to measure the rates of conformational exchange processes that are on the NMR timescale. By monitoring the temperature-dependent changes in the lineshape of NMR signals of diastereotopic protons or other suitable nuclei, the rate constant for rotation, and thus the rotational energy barrier, can be determined.<sup>[2][7]</sup>

### Experimental Workflow:

- **Sample Preparation:** Dissolve a known concentration of the atropisomeric compound in a suitable deuterated solvent that has a wide temperature range (e.g., toluene- $d_8$ , dichloromethane- $d_2$ ,  $CS_2$ ).
- **Initial Spectrum:** Acquire a standard  $^1H$  NMR spectrum at ambient temperature.
- **Variable Temperature (VT) NMR:**
  - Gradually decrease the temperature in the NMR spectrometer in discrete steps (e.g., 5-10 K).
  - At each temperature, allow the sample to equilibrate for several minutes before acquiring a spectrum.
  - Continue cooling until the exchange process is slow enough to observe separate signals for the interconverting species (the slow-exchange limit).
  - Gradually increase the temperature past the coalescence point (where the separate signals merge into a single broad peak) and into the fast-exchange regime where a single sharp peak is observed.
- **Data Analysis:**
  - Determine the coalescence temperature ( $T_c$ ).
  - Measure the chemical shift difference ( $\Delta\nu$ ) between the exchanging signals at the slow-exchange limit.

- Calculate the rate constant ( $k$ ) at the coalescence temperature using the equation:  $k = \pi\Delta\nu / \sqrt{2}$ .
- Calculate the free energy of activation ( $\Delta G^\ddagger$ ) using the Eyring equation:  $\Delta G^\ddagger = 2.303RT_c [10.319 + \log(T_c/k)]$ .
- For more accurate measurements, perform a full lineshape analysis by simulating the spectra at different temperatures and fitting the simulated spectra to the experimental data to extract the rate constants at each temperature.

## Chiral High-Performance Liquid Chromatography (HPLC)

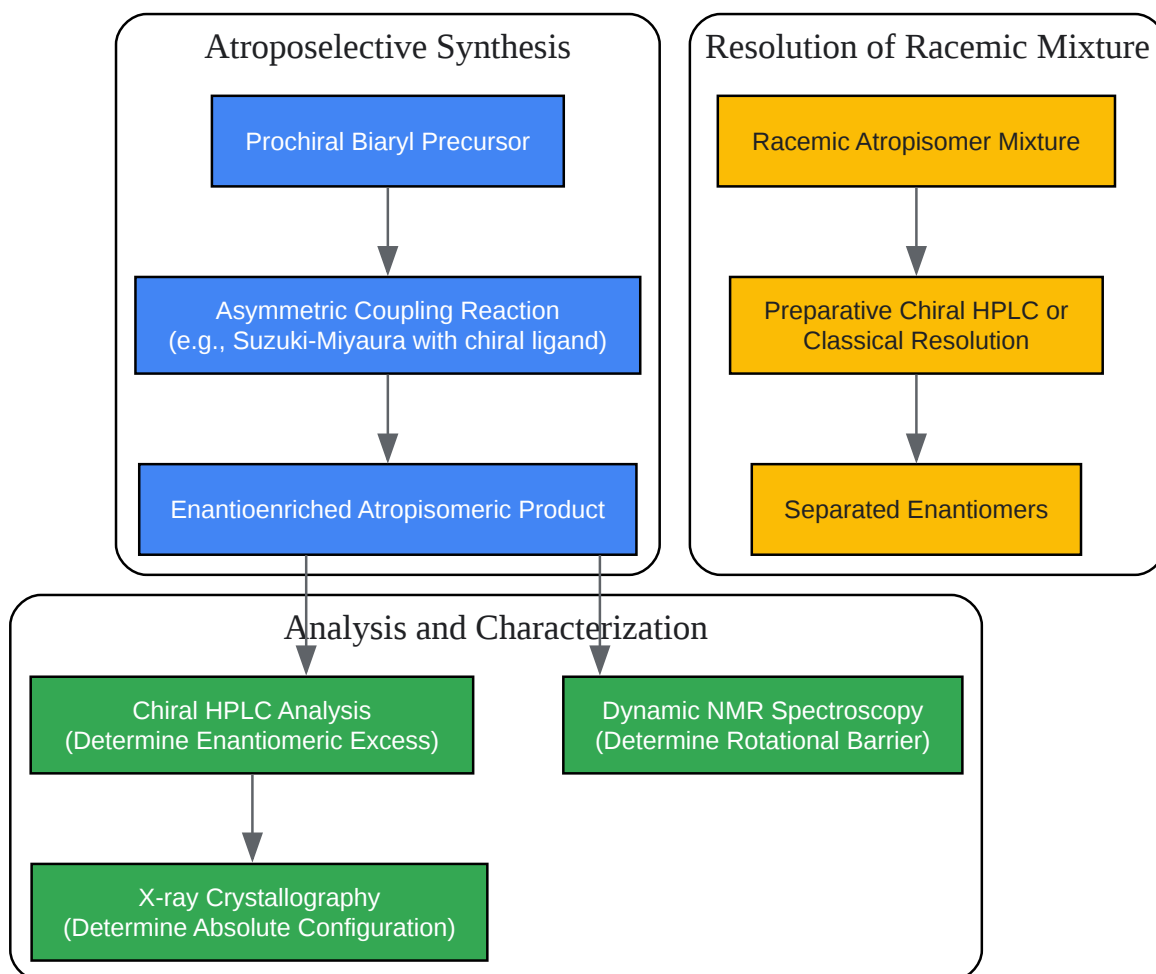
Principle: Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. For atropisomers, it can be used to determine the rate of racemization by monitoring the change in enantiomeric excess over time.<sup>[8][9]</sup>

Experimental Workflow:

- Chiral Stationary Phase (CSP) Screening:
  - Dissolve the racemic atropisomeric compound in a suitable solvent.
  - Screen various chiral columns (e.g., polysaccharide-based, cyclodextrin-based) with different mobile phases (normal phase or reversed phase) to achieve baseline separation of the enantiomers.
- Enantiomer Isolation (for racemization studies):
  - Perform a semi-preparative chiral HPLC separation to isolate one of the enantiomers.
  - Collect the fraction corresponding to the desired enantiomer and remove the solvent.
- Racemization Study:
  - Dissolve the isolated enantiomer in a suitable solvent in a thermostated vial at a specific temperature.

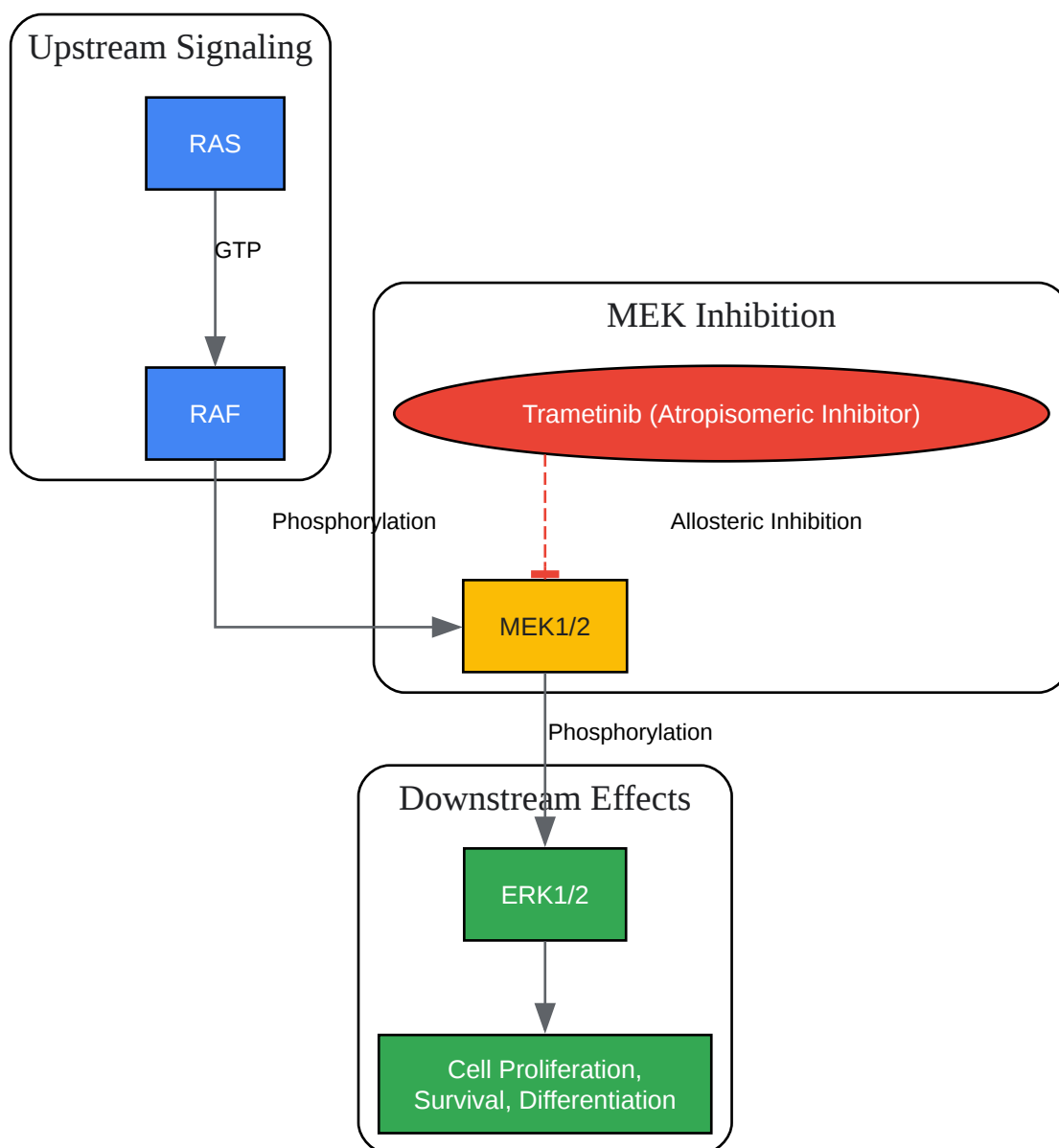
- At regular time intervals, withdraw an aliquot of the solution and quench the racemization process (e.g., by rapid cooling).
- Inject the aliquot onto the chiral HPLC system and determine the enantiomeric excess (ee).
- Data Analysis:
  - Plot  $\ln(ee/ee_0)$  versus time, where  $ee_0$  is the initial enantiomeric excess.
  - The slope of the resulting linear plot is equal to  $-k_{\text{rac}}$ , where  $k_{\text{rac}}$  is the rate constant for racemization.
  - Calculate the half-life for racemization using the equation:  $t_{1/2} = \ln(2) / k_{\text{rac}}$ .
  - Calculate the free energy of activation ( $\Delta G^\ddagger$ ) for racemization using the Eyring equation.

## Mandatory Visualizations



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Caption: Experimental workflow for the synthesis and analysis of atropisomers.



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Caption: Inhibition of the MAPK/ERK signaling pathway by the atropisomeric drug Trametinib.

## Conclusion

The study of atropisomerism is a rapidly evolving field with profound implications for drug discovery and development. While substituted biphenyls remain the archetypal examples, a diverse range of non-biaryl scaffolds are now recognized as exhibiting this form of chirality. Understanding the factors that govern rotational barriers and developing robust experimental

and computational methods for their determination are essential for harnessing the therapeutic potential of atropisomers. The differential biological activity of atropisomers, as exemplified by kinase inhibitors like trametinib, highlights the importance of stereochemical considerations in modern drug design.[10][11][12] As synthetic methodologies for the atroposelective synthesis of these complex molecules continue to advance, we can expect to see a growing number of atropisomeric drugs entering the clinical pipeline.

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